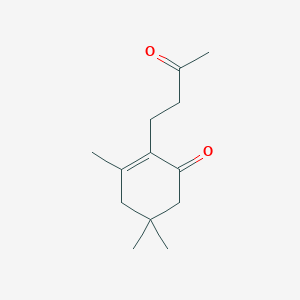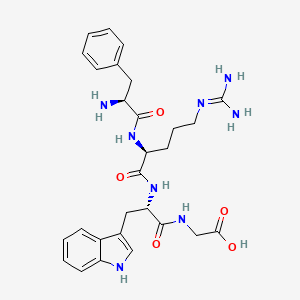
Phenylalanyl-arginyl-tryptophyl-glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylalanyl-arginyl-tryptophyl-glycine is a peptide composed of four amino acids: phenylalanine, arginine, tryptophan, and glycine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenylalanyl-arginyl-tryptophyl-glycine typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include carbobenzoxy (Cbz) and tert-butoxycarbonyl (Boc).
Coupling of Phenylalanine and Arginine: The protected phenylalanine is coupled with protected arginine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Addition of Tryptophan: The resulting dipeptide is then coupled with protected tryptophan using similar coupling reagents and conditions.
Incorporation of Glycine: Finally, the tripeptide is coupled with protected glycine to form the tetrapeptide.
After the synthesis, the protecting groups are removed using appropriate deprotection methods, such as catalytic hydrogenation or acid treatment, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phenylalanyl-arginyl-tryptophyl-glycine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: Reduction reactions can target the disulfide bonds if present in the peptide.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or dithiothreitol (DTT).
Substitution: Use of specific amino acid derivatives and coupling reagents like DCC and HOBt.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while substitution reactions can yield various peptide analogs .
Wissenschaftliche Forschungsanwendungen
Phenylalanyl-arginyl-tryptophyl-glycine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Chemistry: Utilized in the synthesis of more complex peptides and proteins.
Industry: Employed in the development of peptide-based drugs and diagnostic tools
Wirkmechanismus
The mechanism of action of phenylalanyl-arginyl-tryptophyl-glycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with melanocortin receptors, influencing melanocyte-stimulating hormone (MSH) activity and corticotropin-releasing factor (CRF) activity .
Vergleich Mit ähnlichen Verbindungen
Phenylalanyl-arginyl-tryptophyl-glycine can be compared with other similar peptides, such as:
Methionyl-glutamyl-histidyl-phenylalanyl-arginyl-tryptophyl-glycine: This heptapeptide has additional methionine and glutamic acid residues, which may enhance its biological activity.
Histidyl-phenylalanyl-arginyl-tryptophyl-glycine: This pentapeptide lacks the phenylalanine residue, potentially altering its interaction with molecular targets.
The uniqueness of this compound lies in its specific amino acid sequence, which confers distinct biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
51031-17-5 |
|---|---|
Molekularformel |
C28H36N8O5 |
Molekulargewicht |
564.6 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C28H36N8O5/c29-20(13-17-7-2-1-3-8-17)25(39)35-22(11-6-12-32-28(30)31)27(41)36-23(26(40)34-16-24(37)38)14-18-15-33-21-10-5-4-9-19(18)21/h1-5,7-10,15,20,22-23,33H,6,11-14,16,29H2,(H,34,40)(H,35,39)(H,36,41)(H,37,38)(H4,30,31,32)/t20-,22-,23-/m0/s1 |
InChI-Schlüssel |
LRKPDXSVQHEAJR-PMVMPFDFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl-4-(phenylmethyl)-](/img/structure/B14655664.png)
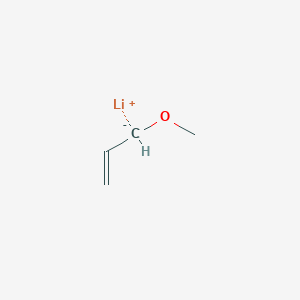

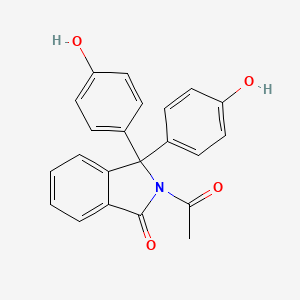


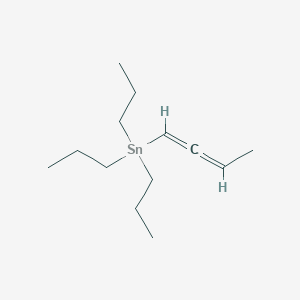
![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-thiazolylidene)-1-propenyl]-](/img/structure/B14655702.png)
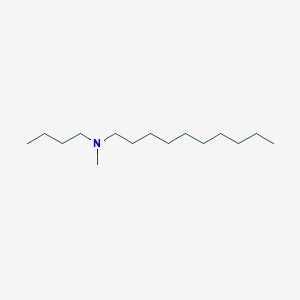

![1-(3,4-Dichlorophenyl)-2-[4-[3-(diethylaminomethyl)anilino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14655722.png)

